Acetoxy Cyclosporin A Acetate

Vue d'ensemble

Description

Acetoxy Cyclosporin A Acetate is a derivative of Cyclosporin A, a cyclic peptide known for its potent immunosuppressive properties. This compound is primarily used in biochemical research, particularly in the field of proteomics . Cyclosporin A itself is produced by the fungus Tolypocladium inflatum and has been widely studied for its applications in preventing organ transplant rejection and treating autoimmune diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetoxy Cyclosporin A Acetate involves the acetylation of Cyclosporin A. The process typically includes the use of acetic anhydride in the presence of a base such as pyridine to introduce the acetoxy groups . The reaction conditions are carefully controlled to ensure the selective acetylation of the hydroxyl groups present in the Cyclosporin A molecule.

Industrial Production Methods

Industrial production of Cyclosporin A, the precursor to this compound, is achieved through submerged fermentation using the fungus Tolypocladium inflatum . The fermentation process is optimized to maximize the yield of Cyclosporin A, which is then purified and subjected to acetylation to produce this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Acetoxy Cyclosporin A Acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be employed to reduce specific functional groups within the molecule.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Applications De Recherche Scientifique

Scientific Research Applications

-

Immunosuppression in Transplantation

- Acetoxy Cyclosporin A Acetate is extensively studied for its role in preventing organ rejection post-transplantation. Its ability to modulate immune responses makes it a candidate for enhancing graft survival rates.

- Autoimmune Disorders

-

Pharmacodynamics and Interaction Studies

- Research indicates that this compound interacts with various cellular targets beyond calcineurin, affecting pathways involved in immune response modulation. This broad interaction profile is crucial for understanding both therapeutic effects and potential side effects.

-

Development of Novel Therapeutics

- The unique acetoxy modification enhances the compound's solubility and potency compared to other derivatives, potentially leading to new formulations with improved therapeutic profiles while minimizing adverse effects associated with traditional Cyclosporin A usage.

Data Tables

- Atopic Dermatitis Treatment

- Immunomodulation in Organ Transplants

Mécanisme D'action

The mechanism of action of Acetoxy Cyclosporin A Acetate involves its binding to the receptor protein cyclophilin. This complex then inhibits the enzyme calcineurin, which is crucial for the activation of T-cells . By inhibiting calcineurin, this compound effectively suppresses the immune response, making it valuable in preventing organ transplant rejection and treating autoimmune diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclosporin A: The parent compound, known for its immunosuppressive properties.

Tacrolimus: Another immunosuppressant with a similar mechanism of action but different chemical structure.

Sirolimus: An immunosuppressant that inhibits a different pathway (mTOR) compared to Cyclosporin A.

Uniqueness

Acetoxy Cyclosporin A Acetate is unique due to its acetylated structure, which can alter its biological activity and pharmacokinetic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound, Cyclosporin A .

Activité Biologique

Acetoxy Cyclosporin A Acetate (ACA) is a derivative of Cyclosporin A (CsA), a well-known immunosuppressive agent widely used in organ transplantation and autoimmune diseases. This article delves into the biological activity of ACA, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

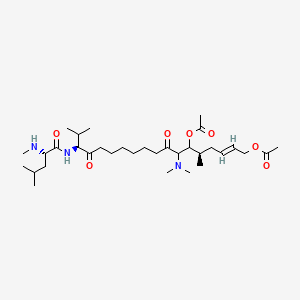

- Chemical Structure : ACA is characterized by its acetylated structure, which alters its biological activity and pharmacokinetic properties compared to CsA. Its molecular formula is with a molecular weight of approximately 1302.70 g/mol .

- Mechanism of Action : ACA exerts its immunosuppressive effects primarily by inhibiting the phosphatase activity of calcineurin. This inhibition prevents the activation of T-cells by blocking the production of interleukin-2 (IL-2) and other cytokines critical for immune response modulation .

Immunosuppressive Properties

- T-cell Activation Inhibition : ACA's primary mechanism involves binding to cyclophilin, forming a complex that inhibits calcineurin. This action is crucial for T-cell activation, making ACA effective in preventing organ rejection post-transplantation .

- Cytokine Production Modulation : By inhibiting calcineurin, ACA reduces the production of key cytokines such as IL-2, TNF-α, and TGF-β1, thereby modulating inflammatory responses .

Comparative Efficacy

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| Cyclosporin A | 59865-13-3 | Potent immunosuppressant |

| Cyclosporin A Acetate | 83602-41-9 | Non-immunosuppressive analog |

| N-Acetyl Cyclosporin A | 138957-23-0 | Similar structure with acetoxy modification |

| Tacrolimus | 104987-11-3 | Another immunosuppressant with different mechanism |

Case Studies and Experimental Data

- Immunosuppressive Effects in Clinical Settings : ACA has been studied for its effectiveness in preventing organ rejection in kidney transplant patients. Clinical trials indicate that ACA demonstrates comparable efficacy to CsA with potentially reduced side effects .

- Toxicity Studies : Research has shown that while CsA can cause hepatotoxicity, ACA's acetylation may mitigate some of these adverse effects. For example, co-administration with N-acetylcysteine (NAC) has been shown to prevent liver damage associated with CsA treatment in animal models .

- Proteomics Studies : Comparative proteomic analyses have revealed that ACA influences various cellular pathways beyond calcineurin inhibition, suggesting broader implications for its use in immunotherapy and cancer treatment .

Pharmacological Applications

This compound is utilized in various fields:

- Medicine : Primarily studied for its immunosuppressive properties in transplantation and autoimmune disorders.

- Research : Employed as a model compound to investigate the effects of acetylation on cyclic peptides and protein interactions in proteomics .

- Industry : Used in pharmaceutical development, particularly as a reference material in quality control processes.

Propriétés

IUPAC Name |

[(E,5R,16S)-6-acetyloxy-7-(dimethylamino)-5,17-dimethyl-16-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-8,15-dioxooctadec-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59N3O7/c1-22(2)21-27(34-8)33(41)35-30(23(3)4)28(39)18-13-11-12-14-19-29(40)31(36(9)10)32(43-26(7)38)24(5)17-15-16-20-42-25(6)37/h15-16,22-24,27,30-32,34H,11-14,17-21H2,1-10H3,(H,35,41)/b16-15+/t24-,27+,30+,31?,32?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHBFWMHRQJRD-GZJMPQFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=CCOC(=O)C)OC(=O)C)N(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/COC(=O)C)C(C(C(=O)CCCCCCC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)N(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746919 | |

| Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138957-23-0 | |

| Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.